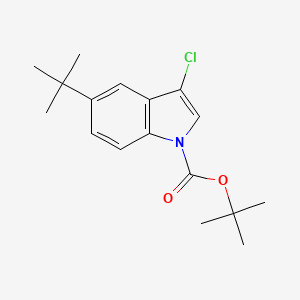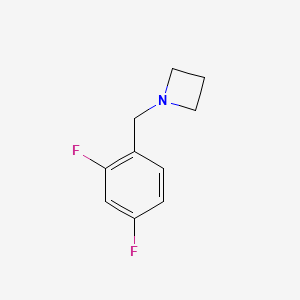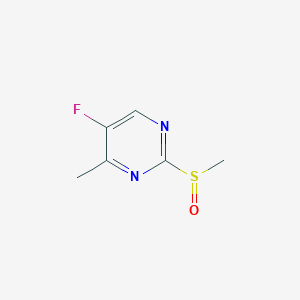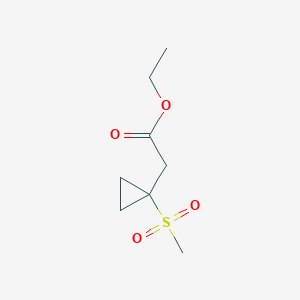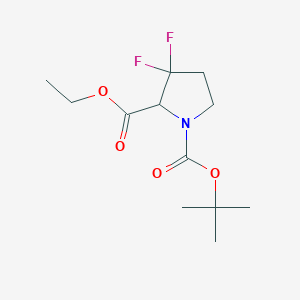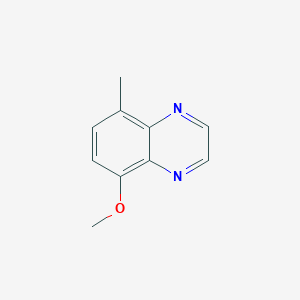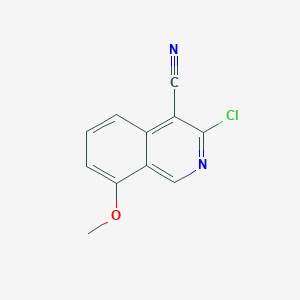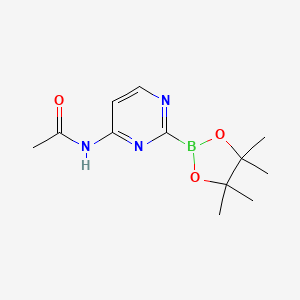
3-Chloro-6-iodo-2,4-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-iodo-2,4-dimethylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of chlorine and iodine atoms at the 3rd and 6th positions, respectively, along with two methyl groups at the 2nd and 4th positions on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodo-2,4-dimethylpyridine can be achieved through several methods. One common approach involves the halogenation of 2,4-dimethylpyridine. The process typically includes:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
3-Chloro-6-iodo-2,4-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate can be used for substitution reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a pyridine N-oxide.
科学的研究の応用
3-Chloro-6-iodo-2,4-dimethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of functional materials, such as ligands for catalysis and components of organic electronic devices.
作用機序
The mechanism of action of 3-Chloro-6-iodo-2,4-dimethylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through various molecular interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. The exact pathways involved can vary based on the structure of the target molecule and the nature of the interaction.
類似化合物との比較
Similar Compounds
3-Chloro-2,4-dimethylpyridine: Lacks the iodine atom at the 6th position.
6-Iodo-2,4-dimethylpyridine: Lacks the chlorine atom at the 3rd position.
2,4-Dimethylpyridine: Lacks both halogen atoms.
Uniqueness
3-Chloro-6-iodo-2,4-dimethylpyridine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions in chemical reactions. This dual halogenation can provide distinct properties compared to its mono-halogenated counterparts, making it valuable for specific synthetic applications.
特性
分子式 |
C7H7ClIN |
|---|---|
分子量 |
267.49 g/mol |
IUPAC名 |
3-chloro-6-iodo-2,4-dimethylpyridine |
InChI |
InChI=1S/C7H7ClIN/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3 |
InChIキー |
CIYLUVDPCHGEJO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1Cl)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


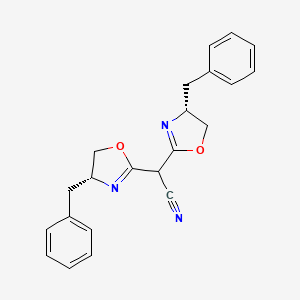
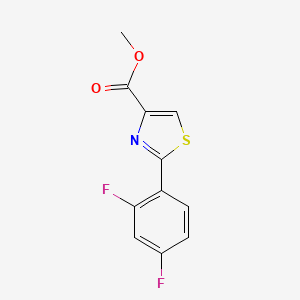

![6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666803.png)


